Exeporfinium chloride, also known as XF-73, is a synthetic di-cationic porphyrin derivative that exhibits potent antibacterial properties. It is primarily developed for the treatment of infections caused by antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell walls, leading to rapid bactericidal effects with a low likelihood of developing resistance. This makes it a promising candidate in the ongoing battle against multidrug-resistant pathogens .
Exeporfinium chloride is classified as an antimicrobial agent and is part of the porphyrin family of compounds. Its chemical structure is defined by the presence of two cationic charges, which enhance its interaction with bacterial membranes. The compound has been synthesized and characterized for its efficacy against various strains of bacteria, including both sensitive and resistant forms of Staphylococcus aureus .
The synthesis of exeporfinium chloride involves several key steps typical for porphyrin derivatives. The process begins with the formation of a porphyrin core, which is then modified to introduce cationic groups that enhance solubility and antibacterial activity. Specific methods may include:
The detailed synthetic route can vary based on the desired properties of the final compound, but these general steps outline the foundational approach used in its development .
Exeporfinium chloride has a complex molecular structure characterized by its porphyrin framework. The chemical formula is , indicating a large molecular weight that contributes to its physical properties.
The structural integrity allows for effective binding to bacterial cells, facilitating its mechanism of action against pathogens .
Exeporfinium chloride primarily undergoes reactions that involve interactions with bacterial cell membranes. Key reactions include:
These reactions are critical for understanding how exeporfinium chloride exerts its antibacterial effects and helps in designing more effective formulations .
The mechanism by which exeporfinium chloride acts involves several steps:
Studies have shown that exeporfinium chloride can effectively reduce bacterial load in vitro and in vivo, making it a strong candidate for treating infections caused by resistant strains .
Exeporfinium chloride exhibits several notable physical and chemical properties:
These properties are essential for formulating effective delivery systems, particularly for topical or nasal applications aimed at reducing bacterial colonization .
Exeporfinium chloride has significant potential applications in various fields:
The ongoing clinical trials and studies continue to explore its full potential in combating resistant infections effectively .
Exeporfinium chloride (chemical name: 3,3'-((porphyrin-5,15-diylbis(4,1-phenylene))bis(oxy))bis(N,N,N-trimethylpropan-1-aminium) chloride) is classified as a synthetic dicationic porphyrin derivative with the molecular formula C₄₄H₅₀Cl₂N₆O₂ and a molecular weight of 765.82 g/mol [2] [6]. The compound features a porphyrin macrocycle core symmetrically substituted with two quaternary ammonium groups linked via phenylene-oxy-propylene bridges, creating a distinctive di-cationic structure that confers potent antimicrobial properties [5] [8]. This architectural arrangement creates a delocalized cationic charge distribution that facilitates strong electrostatic interactions with bacterial membranes while maintaining planar structural characteristics essential for membrane insertion [6].
The elemental composition comprises carbon (69.01%), hydrogen (6.58%), chlorine (9.26%), nitrogen (10.97%), and oxygen (4.18%) [2] [6]. The compound presents as a solid powder with >98% purity and exhibits selective solubility profiles, being readily soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous solutions, which influences its formulation development for clinical applications. The chloride salt form (CAS number 718638-68-7) represents the active pharmaceutical ingredient under clinical evaluation [2] [6] [8]. Under standard storage conditions (dry, dark environment at -20°C), exeporfinium chloride maintains stability for over two years, supporting its pharmaceutical utility [6].
Table 1: Molecular Properties of Exeporfinium Chloride
Property | Specification |
---|---|
Systematic Name | 3,3'-((Porphyrin-5,15-diylbis(4,1-phenylene))bis(oxy))bis(N,N,N-trimethylpropan-1-aminium) chloride |
Molecular Formula | C₄₄H₅₀Cl₂N₆O₂ |
Molecular Weight | 765.82 g/mol |
CAS Number | 718638-68-7 (chloride salt) |
Elemental Composition | C 69.01%, H 6.58%, Cl 9.26%, N 10.97%, O 4.18% |
Appearance | Solid powder |
Solubility | Soluble in DMSO; insoluble in water |
Storage Stability | >2 years at -20°C |
The discovery and development of exeporfinium chloride originated from targeted antimicrobial research in the early 2000s, with the first scientific publications detailing its unique antibacterial properties appearing in 2008 [5]. Initial investigations focused on its rapid bactericidal activity against Staphylococcus aureus, demonstrating more rapid killing kinetics than conventional antibiotics when tested at equivalent multiples of the minimum inhibitory concentration (MIC) [2] [6]. This early research established the compound's distinctive mechanism of action involving bacterial membrane disruption without inducing cell lysis, setting it apart from existing antimicrobial classes [6].
The compound progressed through systematic preclinical evaluation with key studies published in the Journal of Antimicrobial Chemotherapy (2009) demonstrating its potent activity against both actively dividing and stationary-phase bacterial cultures, including biofilms [2] [6]. This research phase culminated in the critical demonstration of exeporfinium chloride's low resistance potential, as evidenced by serial passage experiments showing no resistance development after 55 generations, while parallel mupirocin controls developed high-level resistance (MICs up to 512 µg/ml) [3] [4].
Clinical development accelerated following promising preclinical results, with Phase 1 trials for nasal decolonization initiated in 2014 (NCT01592214, NCT02282605) [5] [8]. The compound received significant regulatory recognition when the U.S. Food and Drug Administration granted it both Qualified Infectious Disease Product (QIDP) status and Fast Track Designation, acknowledging its potential to address unmet needs in antimicrobial therapy [3] [8]. A pivotal Phase 2 clinical trial (NCT03915470) completed in 2021 demonstrated that cardiac surgery patients receiving intranasal XF-73 gel exhibited an 83.7% reduction in nasal carriage of S. aureus immediately before surgery, validating its clinical utility for surgical infection prevention [3] [7].
Exeporfinium chloride addresses critical shortcomings in current antimicrobial strategies through its novel membrane-targeting mechanism that disrupts fundamental bacterial membrane integrity without requiring receptor binding or intracellular accumulation [2] [6]. This mechanism involves rapid insertion into the bacterial membrane, causing immediate potassium ion efflux, ATP depletion, and complete inhibition of macromolecular synthesis (DNA, RNA, and protein) within 10 minutes of exposure [2] [6]. Crucially, this action occurs without bacterial lysis, potentially reducing inflammatory responses associated with conventional bacteriolytic antibiotics [6].
The compound demonstrates exceptional potency against resistant pathogens, as evidenced by comprehensive screening against 2,527 clinical staphylococcal isolates representing 16 different species from 33 countries. This global assessment revealed consistent MIC values ranging between ≤0.12–4 µg/ml (MIC₅₀ and MIC₉₀ values of 0.5 and 1 µg/ml, respectively), with equivalent efficacy against antibiotic-resistant and antibiotic-sensitive strains [3] [4]. Remarkably, exeporfinium chloride maintained potent activity against isolates resistant to virtually all major antibiotic classes, including β-lactams, glycopeptides, oxazolidinones, macrolides, tetracyclines, fluoroquinolones, and antifolate agents [3] [4]. This broad-spectrum activity encompasses methicillin-resistant S. aureus (MRSA), mupirocin-resistant strains, and multidrug-resistant coagulase-negative staphylococci [3] [4].
Recent preclinical investigations have expanded its potential applications beyond nasal decolonization. A 2024 study demonstrated that topical application of exeporfinium chloride (50 µg) to MRSA-infected burn wounds completely prevented bacterial invasion into the bloodstream, achieving a 99.99% reduction in local MRSA burden and 99.9% reduction in splenic bacterial load compared to placebo controls [9]. This finding is particularly significant given that burn patients experience sepsis rates of 8-42% with mortality reaching 28-65%, and S. aureus prevalence exceeding 57% in burn wounds [9]. The compound's ability to prevent bacterial dissemination from localized infection sites underscores its potential as a strategic intervention against antimicrobial resistance.
Table 2: Antimicrobial Activity Profile of Exeporfinium Chloride Against Staphylococcal Isolates
Parameter | Value | Significance |
---|---|---|
MIC Range | ≤0.12–4 µg/ml | Potent activity across diverse isolates |
MIC₅₀ | 0.5 µg/ml | Concentration inhibiting 50% of isolates |
MIC₉₀ | 1 µg/ml | Concentration inhibiting 90% of isolates |
Spectrum Coverage | 100% of 2,527 clinical isolates | Activity against all staphylococcal strains tested |
Activity Against MDR Isolates | Equivalent to drug-sensitive strains | Retains efficacy regardless of existing resistance mechanisms |
Key Resistant Pathogens Affected | MRSA, mupirocin-resistant S. aureus, MDR coagulase-negative staphylococci | Addresses clinically significant resistance problems |
Time-kill Kinetics | Complete inhibition of macromolecular synthesis within 10 minutes | Rapid bactericidal action |
The resistance containment properties of exeporfinium chloride represent perhaps its most significant contribution to addressing the antibiotic resistance crisis. Extensive investigations, including serial passage experiments over 55 generations, have demonstrated no detectable development of mutational resistance, while control antibiotics (including mupirocin) developed high-level resistance under identical conditions [3] [4]. This low resistance potential stems from its mechanism targeting fundamental membrane structures that cannot be altered through single-point mutations without compromising bacterial viability [3] [4]. This attribute positions exeporfinium chloride as a sustainable decolonization agent suitable for universal application in high-risk settings like intensive care units, burn units, and surgical wards, where current guidelines recommend universal decolonization but face limitations due to rising mupirocin resistance rates (13.8% in MRSA globally) [3] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7